N-[3-(4-bromo-1H-indol-1-yl)propanoyl]glycine
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Overview
Description
N-[3-(4-bromo-1H-indol-1-yl)propanoyl]glycine is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromo-1H-indol-1-yl)propanoyl]glycine typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane or acetonitrile.
Formation of Propanoyl Intermediate: The brominated indole is then reacted with a propanoyl chloride in the presence of a base such as triethylamine to form the propanoyl intermediate.
Coupling with Glycine: The propanoyl intermediate is coupled with glycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, purification techniques such as recrystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromo-1H-indol-1-yl)propanoyl]glycine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole moiety can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid, hydrogen peroxide).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Major Products Formed
Substitution Products: Various substituted indole derivatives.
Oxidation Products: Indole-2,3-diones or other oxidized indole derivatives.
Reduction Products: Reduced indole derivatives with different functional groups.
Scientific Research Applications
N-[3-(4-bromo-1H-indol-1-yl)propanoyl]glycine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-bromo-1H-indol-1-yl)propanoyl]glycine involves its interaction with specific molecular targets and pathways. The brominated indole moiety can interact with various enzymes, receptors, and proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine: Known for its potential as a pan-HER inhibitor with applications in cancer therapy.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
N-[3-(4-bromo-1H-indol-1-yl)propanoyl]glycine is unique due to its specific structure, which combines a brominated indole moiety with a glycine residue. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H13BrN2O3 |
---|---|
Molecular Weight |
325.16 g/mol |
IUPAC Name |
2-[3-(4-bromoindol-1-yl)propanoylamino]acetic acid |
InChI |
InChI=1S/C13H13BrN2O3/c14-10-2-1-3-11-9(10)4-6-16(11)7-5-12(17)15-8-13(18)19/h1-4,6H,5,7-8H2,(H,15,17)(H,18,19) |
InChI Key |
VRZLCCGIMNWTQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCC(=O)NCC(=O)O)C(=C1)Br |
Origin of Product |
United States |
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